

# discovery and development of danicopan ACH-4471

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## Compound Focus: Danicopan

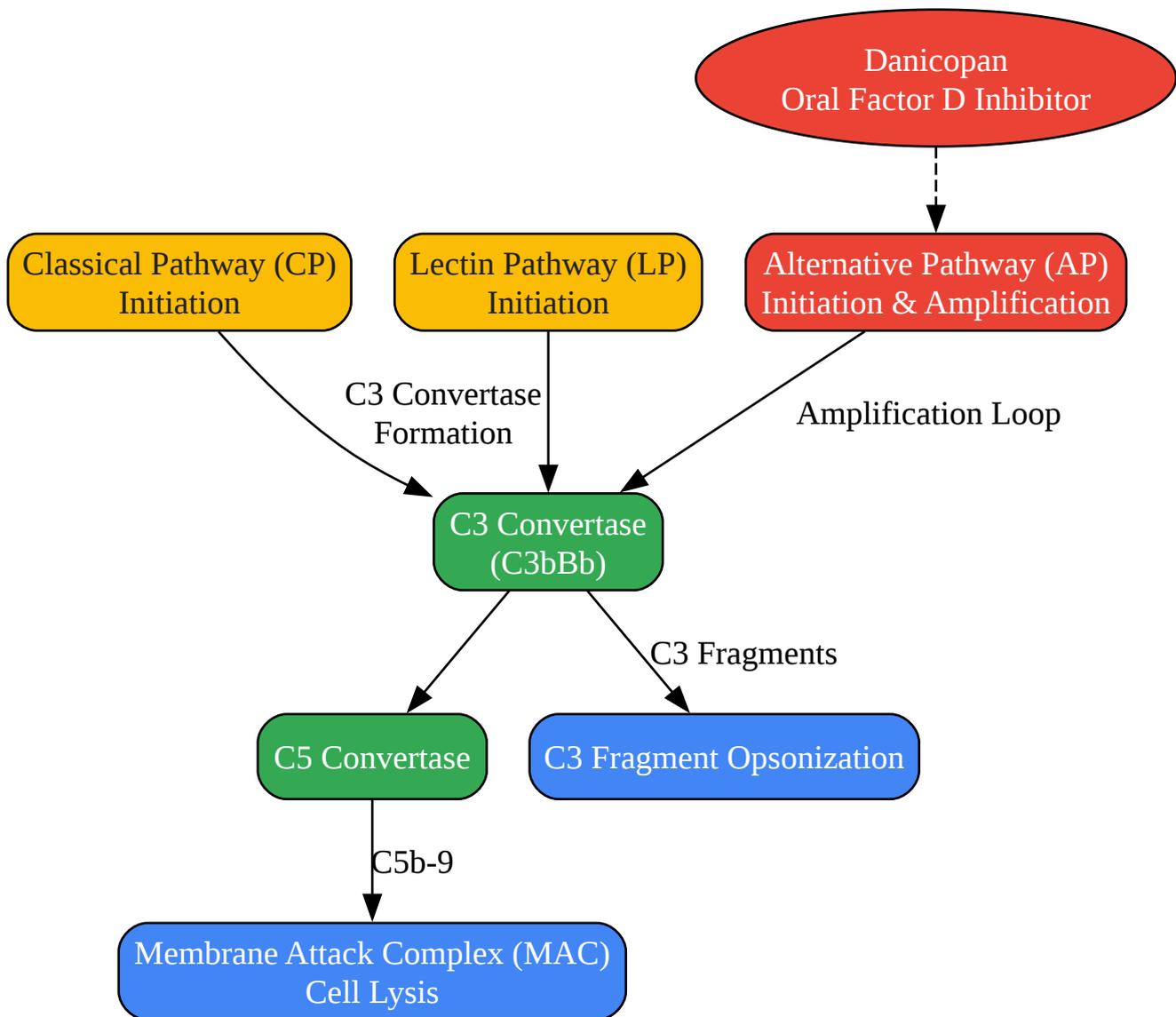
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## Mechanism of Action and Complement Pathway

**Danicopan** selectively inhibits complement factor D, a serine protease essential for the activation and amplification of the complement alternative pathway (AP) [1] [2]. The diagram below illustrates how **danicopan** acts within the complement cascade.



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**Danicopan** inhibits the alternative pathway of the complement cascade, preventing C3 convertase formation and downstream effector functions.

## Key In Vitro and Preclinical Profiling Data

Early characterization established **danicopan** as a potent and selective factor D inhibitor, with data summarized in the table below.

Parameter	Result/Value	Experimental Context
Factor D Binding (Kd)	0.54 nM [3] [4]	Surface plasmon resonance with human Factor D [3].
Enzymatic Inhibition (IC <sub>50</sub> )	0.015 μM [3]	Inhibition of pure factor D proteolytic activity on its natural substrate (C3bB complex) [3].
Hemolysis Inhibition (IC <sub>50</sub> )	0.0040 - 0.027 μM [3]	Range across assays using 8% normal human serum and rabbit erythrocytes (AP) or antibody-sensitized sheep erythrocytes (CP) [3].
C3 Fragment Deposition	Significant reduction [5]	Flow cytometry with FITC-conjugated anti-human C3d antibody on PNH erythrocytes [5].

## Detailed Experimental Protocols

- Factor D Binding Kinetics (Surface Plasmon Resonance):** Binding kinetics and affinity of **danicopan** to human factor D were determined by surface plasmon resonance [3].
- Factor D Enzymatic Activity:** Inhibition of factor D activity was evaluated using 0.8 nM purified human factor D and its natural substrate C3bB [3].
- Hemolysis Assays:** Inhibition of APC-mediated hemolytic activity was assessed with 8% normal human serum and rabbit erythrocytes; classical pathway inhibition used 0.5% normal human serum and antibody-sensitized sheep erythrocytes [3].
- Cell-based Assays (Ham test):** Inhibition of hemolysis was assessed using PNH erythrocytes at 1% hematocrit in GVB0/MgEGTA (pH 6.4) and 20% acidified human serum [3]. A modified Ham test assessed efficacy in aHUS patient serum [3].

## In Vivo Efficacy and Ocular Distribution

Species	Key Findings	Implications
Cynomolgus Monkeys	Oral administration (200 mg/kg, twice 12h apart) suppressed APC activity by >95% for 30 hours [3].	Proof-of-concept for oral dosing achieving sustained systemic AP inhibition [3].

Species	Key Findings	Implications
<b>Rats (Pigmented)</b>	Following a single oral [ <sup>14</sup> C]-danicopan dose, radioactivity localized to and persisted in the uveal tract for 672 hours (t <sub>1/2</sub> =576 h) [6] [3].	Demonstrated melanin binding creating an ocular drug reservoir [6].
<b>Rabbits (Pigmented)</b>	After multiple oral doses, drug exposure (AUC) in neural retina was 3.4-fold higher vs. plasma; in choroid/Bruch's/RPE, it was 62.7-fold higher [6].	Oral danicopan crosses the blood-retina barrier, supporting potential for treating geographic atrophy [6].

## Clinical Development and Clinical Trial Data

Clinical development progressed from monotherapy to combination therapy with C5 inhibitors to address extravascular hemolysis (EVH) in PNH [5] [7].

- **Phase II Monotherapy (NCT03053102)**: In 10 untreated PNH patients, **danicopan** (100-200 mg TID) significantly reduced intravascular hemolysis and increased hemoglobin over 84 days [5] [8].
- **Phase II Add-on Therapy**: In C5 inhibitor-treated PNH patients with persistent anemia, **danicopan** add-on resulted in clinically significant hemoglobin improvements and near transfusion-independence [7].
- **Phase III Trial (NCT04469465)**: A pivotal 84-patient, randomized, double-blind, placebo-controlled trial to evaluate efficacy and safety of **danicopan** add-on therapy in PNH patients with clinically evident EVH [7].

Key clinical efficacy data from the phase II monotherapy trial is summarized below.

Clinical Parameter	Baseline (Mean)	Day 28 (Mean)	Day 84 (Mean)
<b>Lactate Dehydrogenase (LDH)</b>	5.7 x ULN [5] [8]	1.8 x ULN [5] [8]	2.2 x ULN [5] [8]
<b>Hemoglobin</b>	9.8 g/dL [5] [8]	+1.1 g/dL [5] [8]	+1.7 g/dL [5] [8]
<b>FACIT-Fatigue Score</b>	34 [5] [8]	+9 points [5] [8]	+13 points [5] [8]

## Pharmacokinetics and Pharmacodynamics

Parameter	Value / Description
Route & Tmax	Oral; Median Tmax ~3.7 hours [2].
Food Effect	High-fat meal increases AUC by ~25% and Cmax by ~93% [2].
Protein Binding	Extensive (91.5% - 94.3%) [2].
Metabolism	Extensively metabolized, primarily via non-CYP pathways (oxidation, reduction, hydrolysis) [2].
Elimination Half-life	Mean ~7.9 hours [2].
Excretion	69% feces (3.57% unchanged), 25% urine (0.48% unchanged) [2].
Pharmacodynamic Effect	>90% inhibition of AP activity in patients on 150-200 mg TID [2].

## Development Status and Future Directions

- **Approved:** In March 2024, the FDA approved **danicopan (Voydeya)** as an add-on therapy to ravulizumab or eculizumab for treating EVH in adults with PNH [2].
- **Investigational:** Research continues for other complement-mediated conditions. A phase II trial in geographic atrophy (NCT05019521) was terminated due to lack of efficacy [9].
- **Discontinued:** Development has been discontinued for atypical hemolytic uremic syndrome (aHUS) and membranoproliferative glomerulonephritis [9].

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## References

1. and Development of the Oral Complement Factor... Discovery [pubmed.ncbi.nlm.nih.gov]
2. Danicopan: Uses, Interactions, Mechanism of Action [go.drugbank.com]

3. ( Danicopan - ACH ) | Complement System 4471 [invivochem.com]
4. | Complement System | TargetMol Danicopan [targetmol.com]
5. Danicopan: an oral complement factor D inhibitor for ... [pmc.ncbi.nlm.nih.gov]
6. Danicopan, an Oral Complement Factor D Inhibitor, Exhibits ... [pmc.ncbi.nlm.nih.gov]
7. Phase 3 Study of Danicopan, an Oral Complement Factor ... [sciencedirect.com]
8. : an oral complement factor D inhibitor for... | Haematologica Danicopan [haematologica.org]
9. - Alexion AstraZeneca Rare Disease - AdisInsight Danicopan [adisinsight.springer.com]

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